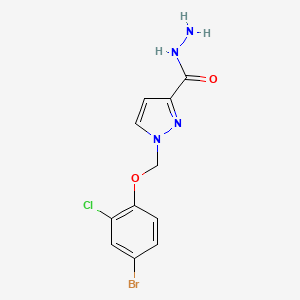

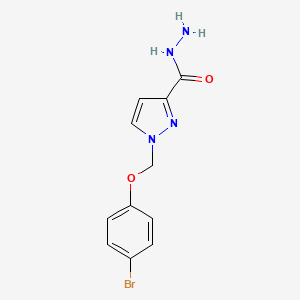

1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Vue d'ensemble

Description

Molecular Structure Analysis

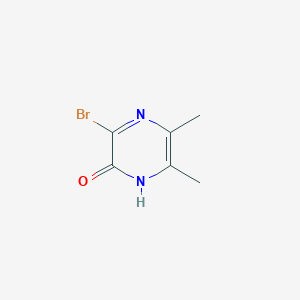

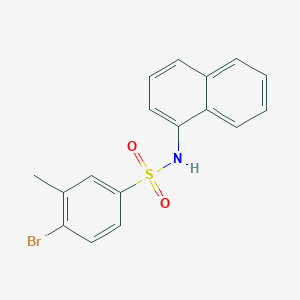

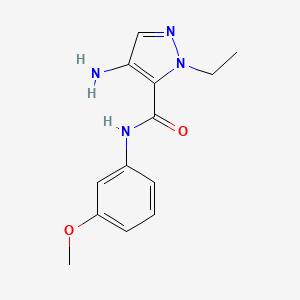

The molecular formula of “1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide” is C24H16BrCl2N3O2 . The average mass is 529.213 Da and the monoisotopic mass is 526.980286 Da .Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, and its index of refraction is 1.664 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 64 Å2, and the molar volume is 353.6±7.0 cm3 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazoles are recognized for their utility as building blocks in the synthesis of various heterocyclic compounds. The chemistry of pyrazoline derivatives, for instance, has been extensively studied, revealing their potential in generating diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, and others. These compounds have shown significant applications in dyes synthesis and as intermediates in pharmaceutical chemistry (Gomaa & Ali, 2020).

Antioxidant Properties

Compounds structurally related to 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, such as chromones and their derivatives, have been identified as effective radical scavengers. Their ability to neutralize active oxygen and interrupt free radical processes suggests potential for mitigating cell impairment and treating diseases caused by oxidative stress (Yadav et al., 2014).

Environmental and Health Hazards Assessment

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the environmental and health hazards of brominated compounds. These studies are relevant for understanding the potential risks associated with the bromo- and chloro-substituted compounds like this compound. Brominated compounds have been shown to possess similar toxicity profiles to their chlorinated analogues, raising concerns about their environmental impact and health risks (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Medicinal Applications

Methyl-linked pyrazoles, including compounds with functionalities similar to the query chemical, have been highlighted for their wide range of biological activities. These activities include antimicrobial, antifungal, and antiviral properties, showcasing the medicinal significance of pyrazole derivatives. This suggests potential pharmaceutical applications for compounds with the pyrazole moiety (Sharma et al., 2021).

Mécanisme D'action

Target of Action

The compound “1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide” is a complex organic molecule. These inhibitors primarily target the Sodium-Glucose Transport proteins, specifically type 2 (SGLT2), which are responsible for glucose reabsorption in the kidneys .

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels . This is achieved by the compound binding to the SGLT2 protein, inhibiting its function.

Pharmacokinetics

They are also known to be extensively metabolized and primarily excreted in the urine .

Result of Action

The result of the compound’s action, assuming it functions as an SGLT2 inhibitor, would be a decrease in blood glucose levels . This can help manage hyperglycemia in diabetes patients. It’s important to note that the exact effects can vary depending on the specific compound and patient factors.

Propriétés

IUPAC Name |

1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN4O2/c12-7-1-2-10(8(13)5-7)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLDVQMWNYDZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901142991 | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-41-7 | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

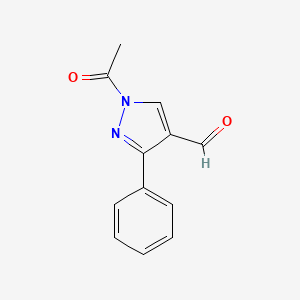

![1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B3197246.png)

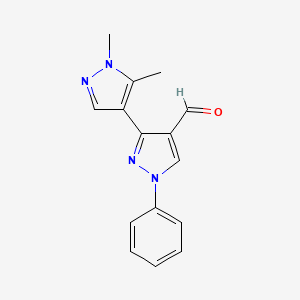

![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197258.png)